molecular formula C8H7BrN2O B13013067 5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B13013067
M. Wt: 227.06 g/mol
InChI Key: TVXPUOMKDGCVMN-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position on the pyrrolo[2,3-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.

    Methylation: The methyl group is introduced at the 3rd position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
  • 5-Bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
  • 5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

Uniqueness

5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the methyl group at specific positions on the pyrrolo[2,3-b]pyridine ring system differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

5-bromo-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H7BrN2O/c1-4-6-2-5(9)3-10-7(6)11-8(4)12/h2-4H,1H3,(H,10,11,12)

InChI Key

TVXPUOMKDGCVMN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(NC1=O)N=CC(=C2)Br

Origin of Product

United States

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